2-噻吩基氰化铜锂溶液

描述

Synthesis Analysis

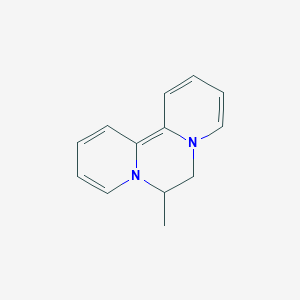

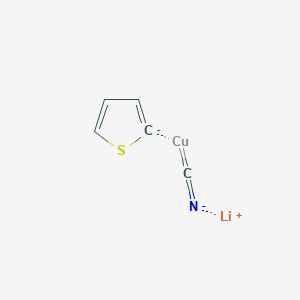

The synthesis of lithium 2-thienylcyanocuprate involves the reaction between copper(I) cyanide and corresponding organolithium compounds. This process yields 'lower order' lithium cyanocuprates with distinct molecular structures featuring four-membered Li2N2 rings, indicative of the unique synthetic route and structural foundation of lithium 2-thienylcyanocuprates (Eaborn et al., 2002).

Molecular Structure Analysis

X-ray analysis and theoretical calculations confirm the aromatic, delocalized cyclopentadienide-type structure of lithium compounds related to 2-thienylcyanocuprate. These structures demonstrate the delocalized aromatic nature and the eta5-coordination of the Li+ cation, revealing insights into the molecular structure and aromaticity of these compounds (Lee et al., 2005).

Chemical Reactions and Properties

Lithium 2-thienylcyanocuprate participates in direct formation and reactions with highly reactive zero-valent copper complexes, enabling the formation of allylic organocopper reagents. This highlights its reactivity and utility in facilitating cross-couplings with electrophiles, demonstrating its significant chemical reactions and properties (Klein & Rieke, 1992).

Physical Properties Analysis

While specific studies directly addressing the physical properties of lithium 2-thienylcyanocuprate were not identified, related organolithium and organocuprate compounds exhibit properties such as solution behavior varying by solvent polarity, structural changes based on temperature, and crystallization forms. These aspects provide indirect insights into the physical properties likely relevant to lithium 2-thienylcyanocuprate.

Chemical Properties Analysis

The chemical properties of lithium 2-thienylcyanocuprate can be inferred from its reactions, such as those involving allylic organocopper reagents and the net retention of configuration in reactions with 4-tosyloxy-L-prolines. These reactions underscore its chemical versatility and the stereochemical outcomes it can promote in organic synthesis (Thottathil & Moniot, 1986).

科学研究应用

有机铜试剂的形成和反应:

- 高反应性的铜溶液直接由 2-噻吩基氰化铜锂制备,与基于膦的有机铜试剂相比,可以更轻松地分离产物 (Rieke 等人,1989)。

- 2-噻吩基氰化铜锂的萘化锂还原产生高反应性的零价铜络合物,能够直接形成烯丙基有机铜试剂,并随后与亲电试剂进行交叉偶联 (Klein 和 Rieke,1992)。

化学行为和结构分析:

- 涉及(2-噻吩基)氰化铜锂与四硒代钨酸根(2-)的反应导致 Se 原子插入到 2-噻吩基-铜键中,形成 2-硒代噻吩配体,表明该化合物具有结构修饰和络合形成的潜力 (Christuk 和 Ibers,1993)。

在电池系统中的应用:

- 已经研究了锂盐(包括源自 2-噻吩基氰化铜锂的锂盐)在室温离子液体中的溶解度、离子电导率和粘度,这对于锂电池系统具有影响 (Rosol 等人,2009)。

选择性锂离子传感:

- 已经开发出新型的锂氟离子载体,用于选择性锂离子传感,这可能与监测医学和科学应用中的锂离子水平有关 (Citterio 等人,2007)。

与有机化合物的反应:

- 该化合物已被用于 4-取代 3,5-二甲基异恶唑与 α,β 不饱和羰基的区域选择性加成,证明了其在有机合成中的多功能性 (Stenzel 和 Natale,1997)。

安全和危害

Lithium 2-thienylcyanocuprate solution is classified as a flammable liquid (Category 2), and it can cause acute toxicity if ingested (Category 4). It can also cause eye irritation (Category 2A) and may be carcinogenic (Category 2). It can cause specific target organ toxicity after a single exposure, affecting the respiratory system (Category 3) .

属性

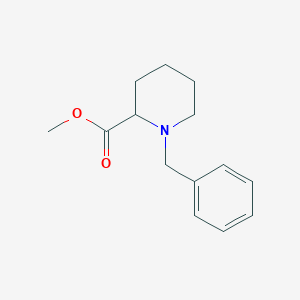

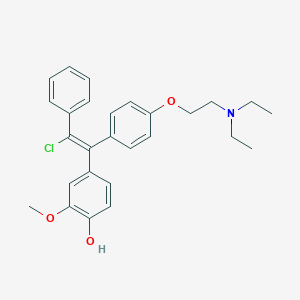

IUPAC Name |

lithium;azanidylidenemethylidenecopper;2H-thiophen-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-3H;;;/q2*-1;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLOJRQQDZIYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CS[C-]=C1.C(=[N-])=[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3CuLiNS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2-thienylcyanocuprate 0.25M | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)